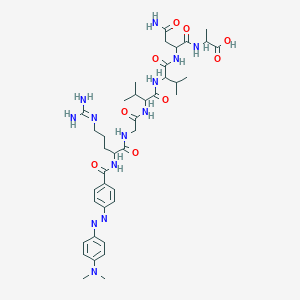
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is a synthetic peptide that is widely used in biochemical research. This compound is often utilized as a fluorescence resonance energy transfer (FRET) substrate, which is a technique used to study molecular interactions and enzyme activities. The peptide sequence includes arginine, glycine, valine, asparagine, and alanine, and it is conjugated with DABCYL, a quencher molecule that absorbs fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and functionality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.
Substitution: Functional groups on the peptide can be substituted with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the peptide will yield individual amino acids, while oxidation may result in the formation of disulfide bonds or sulfoxides.
Applications De Recherche Scientifique
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in FRET assays to study enzyme kinetics and molecular interactions.
Biology: Employed in the investigation of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the quality control of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH involves its role as a FRET substrate. When the peptide is intact, the DABCYL group quenches the fluorescence of a nearby fluorophore. Upon cleavage by a specific enzyme, the fluorophore is released from the quenching effect, resulting in an increase in fluorescence. This change in fluorescence can be measured to monitor enzyme activity and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
DABCYL-Lys-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-Met-Glu-EDANS: Another FRET substrate used in similar applications.
DABCYL-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-EDANS: A variant with additional amino acids and a different fluorophore.
Uniqueness
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is unique due to its specific peptide sequence and the presence of the DABCYL quencher. This combination allows for precise monitoring of enzymatic activities and molecular interactions, making it a valuable tool in various research fields.
Propriétés
Numéro CAS |
289898-42-6 |
|---|---|
Formule moléculaire |
C40H59N13O9 |
Poids moléculaire |
866.0 g/mol |
Nom IUPAC |
2-[[4-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H59N13O9/c1-21(2)32(38(60)50-33(22(3)4)37(59)48-29(19-30(41)54)36(58)46-23(5)39(61)62)49-31(55)20-45-35(57)28(9-8-18-44-40(42)43)47-34(56)24-10-12-25(13-11-24)51-52-26-14-16-27(17-15-26)53(6)7/h10-17,21-23,28-29,32-33H,8-9,18-20H2,1-7H3,(H2,41,54)(H,45,57)(H,46,58)(H,47,56)(H,48,59)(H,49,55)(H,50,60)(H,61,62)(H4,42,43,44) |
Clé InChI |
IDMKHUVBTOIBBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


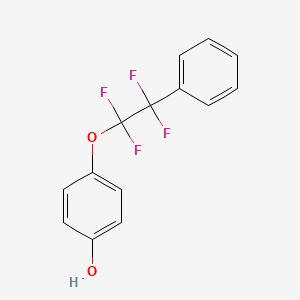

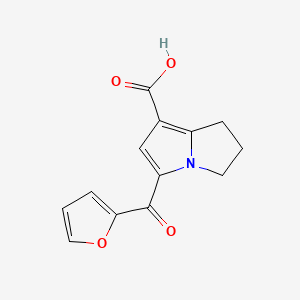
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
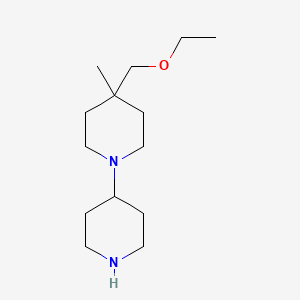
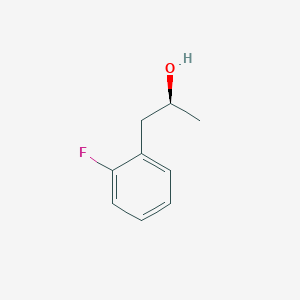
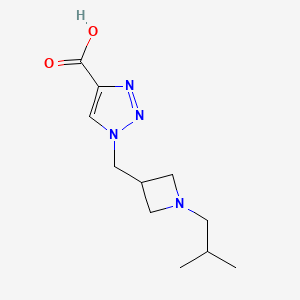
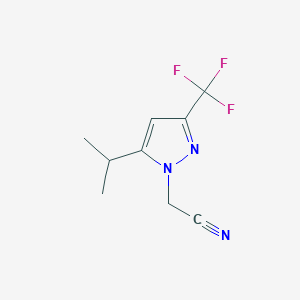
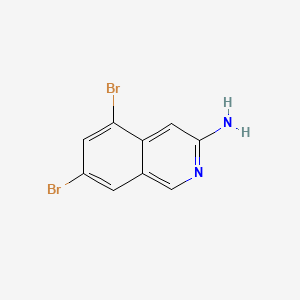

![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)
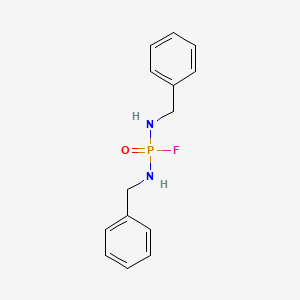
![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
